2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one
Description
2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a 4-fluorophenyl ethyl substituent at the 6-position of the pyrimidine ring. This compound’s structure combines a fluorinated aromatic group with an ethyl linker, distinguishing it from simpler halogenated pyrimidinones. The fluorine atom enhances electronegativity and bioavailability, while the ethyl chain may improve lipophilicity and membrane permeability .
Properties
CAS No. |
1581-82-4 |
|---|---|
Molecular Formula |
C12H12FN3O |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
2-amino-4-[2-(4-fluorophenyl)ethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12FN3O/c13-9-4-1-8(2-5-9)3-6-10-7-11(17)16-12(14)15-10/h1-2,4-5,7H,3,6H2,(H3,14,15,16,17) |
InChI Key |
QCSPEAZMTZQLOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=O)NC(=N2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-fluorophenethyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One possible route could be the reaction of 4-fluorophenethylamine with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and time, need to be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would need to be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-fluorophenethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorophenethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
The compound exhibits notable biological properties, particularly as an inhibitor of various enzymes and receptors involved in cancer progression and other diseases.
- Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition : Research indicates that derivatives of pyrimidine compounds, including those similar to 2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1H)-one, have been synthesized as potent VEGFR inhibitors. These compounds demonstrated significant antitumor activity by inhibiting angiogenesis, which is crucial for tumor growth and metastasis .
- Antitumor Activity : In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a series of pyrimidine derivatives were evaluated for their ability to inhibit cell growth in human tumor cells, showing promising results in terms of growth inhibition rates .
Synthesis and Chemical Properties
The synthesis of 2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The following methods are commonly employed:
- Cyclocondensation Reactions : This method often involves the reaction of α-halomethylbenzylketones with pyrimidine derivatives to form the target compound. Such reactions can yield compounds with varying substitutions on the phenyl ring, enhancing biological activity .
- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .
Therapeutic Potential
The therapeutic implications of 2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1H)-one are substantial:
- Cancer Therapy : Given its ability to inhibit key receptors involved in tumor growth, this compound is being explored as a potential candidate for cancer treatment. Its effectiveness against specific cancer types makes it a focus for further clinical studies .
- Antiviral Applications : There is ongoing research into the antiviral properties of pyrimidine derivatives. Compounds similar to 2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1H)-one have shown promise in disrupting viral polymerase functions, suggesting potential use in treating viral infections such as influenza .
Case Studies and Research Findings
Several studies highlight the applications and efficacy of related compounds:
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-fluorophenethyl)pyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, modulating their activity. The fluorophenethyl group could enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyrimidinones
2-Amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one (CAS 98305-74-9)
- Structure : Lacks the ethyl linker, with a direct 4-fluorophenyl substitution.
- Properties : Molecular weight = 205.19 g/mol; higher polarity compared to the ethyl-linked analog due to reduced lipophilicity .
- Synthesis : Prepared via nucleophilic substitution or Suzuki coupling, similar to methods in .
2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one (CAS 98305-75-0)
- Structure : Chlorine replaces fluorine at the para position.
- Properties : Molecular weight = 221.65 g/mol; increased steric bulk and electron-withdrawing effects compared to fluorine .
- Biological Implications : Chlorine’s larger atomic radius may enhance target binding but reduce metabolic stability.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₂FN₃O | 233.25 | 2-(4-Fluorophenyl)ethyl | 2.1 |
| 6-(4-Fluorophenyl) analog | C₁₀H₈FN₃O | 205.19 | 4-Fluorophenyl | 1.5 |
| 6-(4-Chlorophenyl) analog | C₁₀H₈ClN₃O | 221.65 | 4-Chlorophenyl | 1.8 |
*LogP values estimated using ChemDraw.
Ethyl-Linked Derivatives
2-Amino-6-((4-amino-2-(4-fluorophenyl)quinolin-6-yl)amino)pyrimidin-4(3H)-one (Compound 12, )
- Structure: Incorporates a quinoline moiety with a 4-fluorophenyl group and amino linker.
- Synthesis : Achieved via Buchwald-Hartwig coupling (yield: 90%) .
Pyrido[3,2-d]pyrimidin-4(1H)-one, 2-amino-6-(4-fluorophenyl)- (CAS 897361-24-9)
- Structure: Pyrido-fused ring system instead of a simple pyrimidinone.
Amino-Substituted Analogs
6-Amino-2-((4-fluorophenyl)amino)pyrimidin-4(3H)-one
- Structure: Amino group directly links the 4-fluorophenyl group to the pyrimidinone.
- Properties : Reduced lipophilicity (LogP ~1.2) compared to the ethyl-linked target compound .
2-Amino-6-[(3-chloro-4-methyl-phenyl)amino]-1H-pyrimidin-4-one
Key Research Findings
Substituent Effects :
- Fluorine vs. Chlorine : Fluorine’s electronegativity improves metabolic stability, while chlorine enhances binding affinity but may increase toxicity .
- Ethyl Linker : The ethyl group in the target compound increases LogP by ~0.6 compared to direct aryl substitutions, suggesting better membrane penetration .
Biological Activity: Compounds with quinoline or pyrido-fused systems (e.g., ) exhibit enzyme-targeting activity, whereas simpler analogs may lack specificity .
Synthetic Routes :
- Ethyl-linked derivatives require multi-step syntheses, including alkylation or cross-coupling reactions, as seen in and .
Biological Activity
2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H14FN3O
- Molecular Weight : 235.26 g/mol
The biological activity of 2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1H)-one is primarily attributed to its interaction with specific biological targets, including enzymes involved in cell proliferation and survival pathways. Notably, it has been studied for its inhibitory effects on protein kinases, which play a crucial role in cancer cell signaling.
Anticancer Activity
Recent studies have demonstrated that 2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1H)-one exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism involves:
- Inhibition of Cell Proliferation : It has shown IC50 values ranging from 5.9 µM to 15 µM against different cancer cell lines, indicating potent antiproliferative activity .
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, as evidenced by increased annexin V staining in treated cells, suggesting that it promotes early and late apoptosis .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties, particularly against Trypanosoma species. In vitro studies revealed:
- Inhibition of Pteridine Reductase (PTR1) : The compound acts as an inhibitor of PTR1, an enzyme crucial for the survival of Trypanosoma brucei. This inhibition correlates with reduced viability of the parasites .
Case Studies
- Cytotoxicity Evaluation :
- Apoptotic Mechanism Investigation :
Data Summary Table
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF7 | <10 | Inhibition of proliferation |
| Cytotoxicity | HCT116 | <10 | Inhibition of proliferation |
| Cytotoxicity | PC3 | <10 | Inhibition of proliferation |
| Apoptosis Induction | A549 | N/A | Increased late apoptosis |
| PTR1 Inhibition | Trypanosoma brucei | N/A | Enzyme inhibition |
Q & A
Q. What are the recommended synthetic pathways for 2-amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1H)-one, and how can reaction yields be optimized?
Methodological Answer: Synthesis of pyrimidinone derivatives typically involves condensation reactions, nucleophilic substitutions, or cyclization strategies. For example, analogs with arylalkyl substituents (e.g., 4-fluorophenyl groups) are synthesized via:
Mannich-type reactions : Introducing the 4-fluorophenethyl group using formaldehyde and amines under acidic conditions.
Multi-step alkylation : Coupling pre-functionalized arylalkyl halides to pyrimidinone precursors.
Yield optimization strategies include:
- Temperature control : Reactions at 60–80°C improve regioselectivity for bulky substituents .
- Catalytic systems : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency.
- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves byproducts, as shown for thieno[2,3-d]pyrimidin-4(3H)-one derivatives (yields: 58–89%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer: Key characterization steps:
NMR spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.3 ppm confirm 4-fluorophenyl protons; δ 2.8–3.2 ppm indicates ethyl linker CH₂ groups .
- ¹³C NMR : Signals at ~160 ppm (C=O) and ~165 ppm (C-F) validate the pyrimidinone core and fluorophenyl moiety .
IR spectroscopy : Bands at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (NH₂) confirm functional groups .
X-ray crystallography : SHELXL refines crystal structures (R-factor < 0.05) to resolve bond lengths (e.g., C-F: 1.34 Å) and confirm stereochemistry .
Advanced Research Questions
Q. How can researchers address contradictions in pharmacological data, such as varying enzyme inhibition potencies?
Methodological Answer: Contradictions in enzyme inhibition (e.g., dihydrofolate reductase [DHFR]) may arise from:
- Assay conditions : Buffer pH (7.4 vs. 6.8) alters ionization states of active-site residues.
- Structural analogs : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance binding affinity compared to methoxy substituents (IC₅₀: 0.8 µM vs. 2.3 µM) .
- Crystallographic validation : Overlaying ligand-bound DHFR structures (PDB: 1U72) identifies steric clashes caused by ethyl linkers .
Q. Protocol :
Perform dose-response assays in triplicate using standardized buffers.
Compare IC₅₀ values with structurally diverse analogs (e.g., thieno vs. benzo-fused pyrimidinones).
Validate via molecular docking (AutoDock Vina) and free-energy calculations (MM/GBSA) .
Q. What experimental designs are recommended for evaluating ion channel modulation or anticancer activity?
Methodological Answer: Ion channel studies (e.g., KCNQ4):
Q. Anticancer assays :
Cell viability : MTT assay (48–72 hr exposure) against HeLa or MCF-7 cells.
Apoptosis markers : Western blot for caspase-3 cleavage and PARP-1 degradation.
Structural analogs : Compare with 6-(thiophen-2-yl)pyrimidin-2(1H)-one derivatives (IC₅₀: 12–45 µM) .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
Methodological Answer:
Quantum mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and calculate electrostatic potential maps to predict nucleophilic attack sites .
Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., DHFR) over 100 ns trajectories to assess binding stability.
Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors at C2-amino group) using PyMOL or Schrödinger .
Q. Case Study :
- Fluorophenyl groups enhance hydrophobic interactions with DHFR’s Phe31 residue, improving potency by ~3-fold compared to non-fluorinated analogs .
Q. What protocols ensure reproducibility in crystallographic data for this compound?
Methodological Answer:
Crystallization : Vapor diffusion (0.1 M Tris-HCl, pH 8.5; 20% PEG 8000) yields diffraction-quality crystals .
Data collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets.
Refinement : SHELXL refines anisotropic displacement parameters and validates via R-free (Δ < 5% from R-work) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
